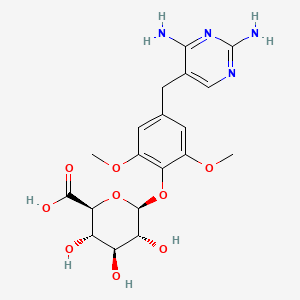
4-Desmethyl Trimethoprim Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desmethyl Trimethoprim Glucuronide is a metabolite of the antibiotic trimethoprim. Trimethoprim is commonly used in combination with sulfamethoxazole to treat bacterial infections. The glucuronide form is a result of the body’s metabolic processes, specifically glucuronidation, which makes the compound more water-soluble and easier to excrete .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl Trimethoprim Glucuronide typically involves the demethylation of trimethoprim followed by glucuronidation. The demethylation can be achieved using various cytochrome P450 enzymes, particularly CYP3A4 . The glucuronidation process involves the addition of glucuronic acid to the demethylated trimethoprim, facilitated by UDP-glucuronosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound would likely follow similar biochemical pathways, utilizing microbial or enzymatic systems to achieve the necessary transformations. This approach ensures high specificity and efficiency in producing the desired metabolite .
Analyse Des Réactions Chimiques
Reaction Pathways of 4-Desmethyl Trimethoprim Glucuronide
1.1 Formation via Demethylation and Glucuronidation
this compound (4-DMTMP-Gluc) is formed through sequential metabolic transformations of trimethoprim (TMP). The primary reaction involves 4'-demethylation of TMP, followed by glucuronidation of the resulting metabolite.
1.2 Key Reaction Steps
-
Demethylation : TMP undergoes oxidative demethylation at the 4'-position, catalyzed primarily by cytochrome P450 enzymes (CYP3A4, CYP2C9) . This generates 4-desmethyl trimethoprim (4-DMTMP).
-
Glucuronidation : The demethylated metabolite is conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs), forming the glucuronide derivative .
Enzymatic and Tissue-Specific Mechanisms
2.1 Enzymes Involved
| Enzyme Class | Specific Enzymes | Role |
|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C9 | Catalyzes 4'-demethylation of TMP |
| UDP-Glucuronosyltransferases | UGT1A1, UGT1A4 | Mediates glucuronidation post-demethylation |
2.2 Tissue Distribution
Analytical Methods for Identification
3.1 Mass Spectrometry (LC-MS)
-
Techniques : High-resolution quadrupole/time-of-flight (qTOF) and linear ion trap orbitrap (LTQ-Orbitrap) .
-
Key Observations :
3.2 Enzyme Trapping Assays
-
Glutathione/N-Acetylcysteine : Used to identify reactive intermediates during metabolism .
-
Results : No evidence of reactive metabolites for 4-DMTMP-Gluc, suggesting glucuronidation stabilizes the compound .
Pharmacokinetic and Toxicological Implications
4.1 Metabolic Stability
-
Half-Life : Not explicitly quantified, but glucuronidation typically increases water solubility and excretion .
-
Species Variability :
4.2 Toxicity Considerations
Applications De Recherche Scientifique
4-Desmethyl Trimethoprim Glucuronide has several scientific research applications:
Chemistry: It serves as a model compound for studying glucuronidation and other metabolic processes.
Biology: Researchers use it to understand the metabolic pathways and the role of glucuronidation in drug metabolism.
Medicine: It helps in studying the pharmacokinetics and pharmacodynamics of trimethoprim and its metabolites.
Industry: The compound is used in the development of new antibiotics and in the study of antibiotic resistance
Mécanisme D'action
The mechanism of action of 4-Desmethyl Trimethoprim Glucuronide involves its role as a metabolite of trimethoprim. Trimethoprim inhibits the bacterial enzyme dihydrofolate reductase, preventing the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA synthesis . The glucuronide form is primarily involved in the excretion process, making the compound more water-soluble and easier to eliminate from the body .
Comparaison Avec Des Composés Similaires
Trimethoprim: The parent compound, used as an antibiotic.
3-Desmethyl Trimethoprim: Another metabolite of trimethoprim.
Morphine-6-glucuronide: A well-known pharmacologically active glucuronide.
Uniqueness: 4-Desmethyl Trimethoprim Glucuronide is unique due to its specific metabolic pathway and its role in the excretion of trimethoprim. Unlike other metabolites, it undergoes glucuronidation, which significantly enhances its water solubility and facilitates its elimination from the body .
Propriétés
Formule moléculaire |
C19H24N4O9 |
|---|---|
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H24N4O9/c1-29-9-4-7(3-8-6-22-19(21)23-16(8)20)5-10(30-2)14(9)31-18-13(26)11(24)12(25)15(32-18)17(27)28/h4-6,11-13,15,18,24-26H,3H2,1-2H3,(H,27,28)(H4,20,21,22,23)/t11-,12-,13+,15-,18+/m0/s1 |
Clé InChI |
XAQGCUMMQHSIAG-FRTWLMODSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
SMILES canonique |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OC)CC3=CN=C(N=C3N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















